5-Bromo-2,4-difluorobenzoyl chloride
Description
5-Bromo-2,4-difluorobenzoyl chloride is a halogenated benzoyl chloride derivative with the molecular formula C₇H₂BrClF₂O. This compound features a benzoyl chloride backbone substituted with a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions. The electron-withdrawing nature of the halogens enhances its reactivity in acylation reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCEAKCGYAGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the following steps:
Bromination: Benzoyl chloride is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzoyl chloride derivative with aryl boronic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluorobenzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules for research and development.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, which are further developed into active pharmaceutical ingredients (APIs) for various therapeutic applications.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. Its reactivity and functional groups make it a valuable intermediate in the production of these chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The compound’s molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, forming a new bond and resulting in the formation of a substituted benzoyl derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and stability of benzoyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Findings:
- Reactivity : The trifluorinated analog 2-Bromo-4,5-difluorobenzoyl chloride exhibits comparable reactivity to the target compound but may face steric challenges due to ortho-bromine .
- Stability : Fluorine’s small size minimizes steric effects, while bromine’s bulkiness in ortho positions (e.g., 2-Bromo-4,5-difluoro derivative) can reduce thermal stability .
Key Findings:
- Pharmaceutical Utility : Fluorinated derivatives like this compound are preferred in drug discovery due to enhanced metabolic stability and bioavailability .
- Versatility : Bromine serves as a leaving group in cross-coupling reactions, enabling further functionalization .
Key Findings:
Biological Activity
5-Bromo-2,4-difluorobenzoyl chloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: CHBrClFO. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition leads to stabilization of the enzyme-DNA complex, ultimately resulting in cell death, which is similar to the action of certain quinolone antibiotics.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been investigated for its potential as an antimicrobial agent against various pathogens. In vitro assays have shown that it can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.
Antiviral Potential
In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Preliminary investigations suggest that it may be effective against certain viral infections by disrupting viral replication processes.
Case Studies and Research Findings
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Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL depending on the strain tested.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 1 Pseudomonas aeruginosa 4 Candida albicans 8 - Antiviral Activity : In a study focusing on HIV-1 variants, this compound demonstrated a significant reduction in viral load in infected cell lines. The compound showed an IC50 value of approximately 0.15 µM against HIV-1 .
- Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
